Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a 4-methoxybenzyl group. The piperidine ring is introduced through a cyclization reaction, and the final esterification step yields the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
- Ethyl 4-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
- Ethyl 4-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
Uniqueness
Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-24-18(22)21-10-8-14(9-11-21)17-20-19-16(25-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWWFATDRQBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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